2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves several steps. One common method includes the protection of functional groups using boronic esters, followed by selective installation of acyl, silyl, and para-methoxybenzyl groups . The sequence of protection, functionalization, and deprotection can be conducted in one pot, which simplifies the process and increases efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a specialty product for proteomics research.
Biology: The compound’s unique structure makes it useful in studying various biological processes.
Industry: Used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can be compared with other similar compounds, such as those containing the piperazine ring or methoxybenzyl group. Some similar compounds include:
- 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-propionic acid
- 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-butyric acid These compounds share structural similarities but may differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-12-5-3-2-4-10(12)9-16-7-6-15-14(19)11(16)8-13(17)18/h2-5,11H,6-9H2,1H3,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACYTACCRYOQML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388175 |
Source
|
Record name | 2-[1-(2-METHOXYBENZYL)-3-OXO-2-PIPERAZINYL]-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804189 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1033600-22-4 |
Source
|
Record name | 2-[1-(2-METHOXYBENZYL)-3-OXO-2-PIPERAZINYL]-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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